
Methyl 2-(4-fluorophenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(4-fluorophenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate typically involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid
Reduction: 4-Fluorophenylethanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Methyl 2-(4-fluorophenyl)-2-methylpropanoate can be compared with other similar compounds such as:
- Methyl 2-(4-chlorophenyl)-2-methylpropanoate
- Methyl 2-(4-bromophenyl)-2-methylpropanoate
- Methyl 2-(4-methylphenyl)-2-methylpropanoate
These compounds share a similar ester structure but differ in the substituent on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric effects.
Biological Activity
Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by a methyl ester group, a fluorophenyl moiety, and a branched propanoate backbone. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets.
- Molecular Formula : C12H13F O2
- Molecular Weight : Approximately 220.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The fluorine substituent can enhance binding affinity and specificity, potentially modulating neurotransmitter systems related to mood and cognitive function.
Potential Mechanisms Include :
- Receptor Modulation : Acts as an agonist or antagonist at specific receptor sites.
- Enzyme Interaction : Influences enzymatic pathways that regulate neurotransmitter levels.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Neurotransmitter Modulation : Potential applications in treating neurological disorders by influencing serotonin and dopamine pathways.
- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
Case Studies and Research Findings
-
Neuropharmacological Studies
- A study evaluated the compound's effects on neurotransmitter systems, showing significant modulation of serotonin receptors, which may lead to therapeutic applications in anxiety and mood disorders.
-
Antimicrobial Activity
- In vitro tests demonstrated that this compound exhibited antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Research
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(4-fluorophenyl)-2-methylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid with methanol. Sulfuric or hydrochloric acid is commonly used as a catalyst under reflux conditions to ensure complete conversion . Optimization involves adjusting reaction time (4–6 hours), temperature (reflux at ~65°C for methanol), and catalyst concentration. Industrial-scale methods may employ continuous flow processes for higher efficiency .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : For structural confirmation (e.g., distinguishing fluorophenyl proton environments).
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~212).
- X-ray Crystallography : For resolving crystal structures using programs like SHELXL .
- IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Essential precautions include:
- Wearing PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Conducting reactions in fume hoods or glove boxes for toxic intermediates.
- Disposing of waste via certified biological waste handlers to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray data) may arise from dynamic molecular conformations or crystal packing effects. Use complementary methods:
- DFT Calculations : To model energetically favorable conformers.
- Variable-Temperature NMR : To probe dynamic behavior.
- SHELX Refinement : For high-resolution crystallographic validation .
Q. What strategies are effective for synthesizing halogenated derivatives of this compound?
- Methodological Answer : Introduce halogens via:
- Electrophilic Aromatic Substitution : Using Br₂/FeBr₃ to brominate the phenyl ring.
- Nucleophilic Acyl Substitution : Replace the methyl ester with other groups (e.g., ethyl) under basic conditions.
- Side-Chain Functionalization : React the propanoate backbone with HBr or HI to generate bromo/iodo derivatives .
Q. What reaction mechanisms govern the acid-catalyzed esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid?
- Methodological Answer : The mechanism involves:
Protonation of the carboxylic acid by H₂SO₄.
Nucleophilic attack by methanol on the activated carbonyl.
Formation of a tetrahedral intermediate.
Elimination of water to yield the ester.
- Side reactions (e.g., transesterification) are minimized by controlling moisture and excess methanol .
Q. How can purification challenges (e.g., low yields, impurities) be addressed during synthesis?
- Methodological Answer :
- Column Chromatography : Use hexane/ethyl acetate (95:5) to separate ester products from unreacted acid .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
- Distillation : For high-purity isolation under reduced pressure.
Q. How can researchers design pharmacological studies to evaluate the bioactivity of this compound?
- Methodological Answer :
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFPPMPHGXIVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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